AZ-628

Catalog No.
S548808
CAS No.
878739-06-1
M.F
C27H25N5O2
M. Wt
451.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZ-628

Standard Type I RAF inhibitors (e.g., vemurafenib, dabrafenib) induce paradoxical ERK signaling in RAS-mutant models, undermining studies. AZ-628 (CAS 878739-06-1) solves this as a selective Type II pan-RAF inhibitor that potently blocks dimeric RAF without ERK reactivation.

  • B-RafV600E IC50 = 34 nM, c-Raf-1 IC50 = 29 nM
  • Inhibits monomeric/dimeric BRAF without paradoxical ERK activation
  • High solubility in DMSO (≤90 mg/mL) for flexible in vitro dosing
  • Reverses ABCG2 efflux, resensitizes MDR cells to chemotherapy
  • Validated in CETSA/PISA thermal shift assays for target engagement.

CAS Number

878739-06-1

Product Name

AZ-628

IUPAC Name

3-(2-cyanopropan-2-yl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide

Molecular Formula

C27H25N5O2

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C27H25N5O2/c1-17-8-9-21(31-25(33)18-6-5-7-19(12-18)27(2,3)15-28)14-24(17)30-20-10-11-23-22(13-20)26(34)32(4)16-29-23/h5-14,16,30H,1-4H3,(H,31,33)

InChI Key

ZGBGPEDJXCYQPH-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

AZ628; AZ-628; AZ 628

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=CC4=C(C=C3)N=CN(C4=O)C

The exact mass of the compound 3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide is 451.20083 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg

AZ-628 is a highly selective, Type II pan-RAF kinase inhibitor demonstrating low-nanomolar potency against B-RafV600E (IC50 = 34 nM) and c-Raf-1 (IC50 = 29 nM) . Unlike early-generation inhibitors, AZ-628 functions as an αC-IN conformation inhibitor, allowing it to persistently occupy the ATP-binding site of RAF kinases. In procurement and assay design, AZ-628 is prioritized for its ability to inhibit both monomeric and dimeric RAF complexes, its high solubility in DMSO (up to 90 mg/mL), and its established utility in overcoming multidrug resistance (MDR) and paradoxical MAPK pathway activation. These baseline properties make it an essential tool compound for advanced oncology modeling, target engagement assays, and combination therapy screening.

Research Fit

Type II RAF inhibitor workflow binds DFG-out inactive conformation, suited for paradox-breaking signaling studies
Pan-RAF pathway research balanced inhibition of c-Raf-1, B-Raf V600E, and wild-type B-Raf
MDR reversal studies reported ABCG2-selective efflux modulation at non-cytotoxic concentration

Substituting AZ-628 with conventional Type I RAF inhibitors, such as vemurafenib or dabrafenib, fundamentally alters experimental outcomes in non-V600 BRAF or RAS-mutant models[1]. Type I inhibitors selectively target monomeric BRAF but induce RAF dimerization in wild-type or non-V600 cells, leading to paradoxical hyperactivation of the ERK signaling pathway. Furthermore, standard multikinase inhibitors like sorafenib lack the specific ABCG2-modulating properties of AZ-628, failing to reverse multidrug resistance in robust efflux models [2]. Procurement of exact AZ-628 is therefore critical when assay integrity depends on suppressing dimeric RAF signaling, avoiding paradoxical ERK activation, or evaluating ABCG2-mediated chemosensitization without the compound itself acting as an efflux substrate.

Substitution Risk

This product AZ-628 (Type II, DFG-out)
Type I inhibitors (Dabrafenib, Vemurafenib) May induce paradoxical ERK activation in CRAF-expressing or RAS-active models; sensitivity profile may differ in BRAF deletion mutants
This product AZ-628 (Pan-RAF balanced)
Mutant-selective or c-Raf-biased inhibitors (Dabrafenib, Sorafenib) Isoform selectivity context may not transfer; pathway suppression profile may shift in CRAF-dependent or wild-type B-Raf models
This product AZ-628 (Reported ABCG2 reversal)
Other Raf inhibitors ABCG2-specific MDR reversal at non-cytotoxic concentrations not reported; efflux modulation endpoint may require review

Suppression of Paradoxical ERK Activation in Dimeric RAF Models

In wild-type RAF or non-V600 mutant models, Type I inhibitors (αC-OUT) like dabrafenib and vemurafenib induce RAF dimerization, leading to paradoxical ERK activation [1]. AZ-628, an αC-IN inhibitor, equipotently inhibits both monomeric and dimeric RAF. In CRAF-expressing HEK293T cells, dabrafenib treatment significantly increased CRAF S338 phosphorylation (a marker of paradoxical activation), whereas AZ-628 treatment successfully inhibited ERK without inducing pronounced CRAF S338 phosphorylation[2].

Evidence DimensionERK inhibition and CRAF S338 phosphorylation (Paradoxical activation marker)
Target Compound DataAZ-628 (2.5 μM) strongly inhibits ERK without significant CRAF S338 phosphorylation.
Comparator Or BaselineDabrafenib (2.5 μM) increases CRAF S338 phosphorylation, driving paradoxical activation.
Quantified DifferenceAZ-628 completely avoids the paradoxical transactivation seen with equimolar dabrafenib.
ConditionsCRAF-expressing HEK293T cells, 2-hour treatment.

Essential for researchers modeling RAS-mutant or non-V600 BRAF cancers where standard Type I inhibitors cause assay failure via paradoxical activation.

Paradoxical ERK activation
Head-to-head
AZ-628: no paradoxical p-ERK induction at 800 nM; Dabrafenib: paradoxical activation at all tested concentrations (8–800 nM) in WT BRAF + CRAF co-expression model.
Reported ERK pathway suppression context without paradoxical activation at higher concentration.
Method context: HEK293T co-transfection; 2 h treatment; immunoblot readout.

Superior Reversal of ABCG2-Mediated Multidrug Resistance

AZ-628 acts as a potent chemosensitizer in ABCG2-overexpressing multidrug-resistant (MDR) cancer cells. At non-toxic concentrations (3 μM), AZ-628 significantly decreased the IC50 of substrate drugs like mitoxantrone and SN-38 [1]. Notably, AZ-628 demonstrated superior MDR reversal efficacy compared to the standard positive ABCG2 modulator KO143 in H460/MX20 and S1-M1-80 cell lines, without acting as a substrate for ABC transporters itself.

Evidence DimensionReversal of ABCG2-mediated MDR (IC50 reduction of chemotherapeutics)
Target Compound DataAZ-628 (3 μM) significantly sensitized MDR cells to mitoxantrone and SN-38.
Comparator Or BaselineKO143 (3 μM), a standard positive ABCG2 modulator.
Quantified DifferenceAZ-628 showed better reversal effects than KO143 at equimolar concentrations.
ConditionsH460/MX20 and S1-M1-80 ABCG2-overexpressing cell lines.

Validates AZ-628 as a dual-purpose procurement choice for both RAF inhibition and high-efficiency ABCG2 modulation in MDR screening.

RAF/MEK combination in NSCLC
Head-to-head
AZ-628 + trametinib: 15.75% viability reduction vs DMSO in H1666 (G466V BRAF); Dabrafenib + trametinib: 3.5% reduction. Confluency difference: 18% vs 9%.
Supports cell-model endpoint review for non-V600 BRAF mutation studies.
Model context: 7-day treatment; CellTiter-Glo; confluency monitoring.

Differentiated Target Engagement in Proteome-Wide Thermal Shift Assays

AZ-628 exhibits distinct solubility and thermal stability profiles depending on the assay environment, which is critical for target engagement validation. In proteome-wide thermal shift assays (PISA), AZ-628 caused a significant change in BRAF solubility (thermal stabilization) in cell lysates, a phenomenon not observed in intact cell-based assays[1]. This distinct lysate-specific stabilization provides a precise quantitative marker for confirming direct BRAF engagement in vitro.

Evidence DimensionBRAF solubility/thermal stability shift
Target Compound DataAZ-628 induces significant BRAF thermal stabilization in lysates.
Comparator Or BaselineIntact cell-based assays (no significant BRAF solubility change).
Quantified DifferencePronounced thermal shift in lysates versus negligible shift in whole cells.
ConditionsK562 cell lysates vs. intact cells, proteome-wide thermal shift assay (PISA).

Guides assay developers to select AZ-628 specifically for lysate-based thermal shift assays to accurately quantify BRAF target engagement.

BRAF ΔNVTAP mutation
Head-to-head
AZ-628: full sensitivity in BRAF ΔNVTAP cells (p-ERK inhibition and viability). Vemurafenib: complete resistance in the same model.
Reported model-response context for deletion-mutant studies; αC-inward conformation binding.
Specificity control: A-375 V600E cells sensitive to both inhibitors.
ABCG2 MDR reversal
Class-level
3 μM AZ-628: reported complete reversal of ABCG2-mediated resistance, comparable to fumitremorgin C. No effect on ABCB1/ABCC1/ABCC10 at same concentration.
Supports MDR efflux modulation endpoint review; isoform selectivity context.
Data to verify: not reported for other Raf inhibitors at non-cytotoxic doses.
Pan-RAF inhibition profile
Cross-study
AZ-628 IC50: c-Raf-1 29 nM, B-Raf V600E 34 nM, wt B-Raf 105 nM. c-Raf/V600E ratio 0.85. Dabrafenib ratio 7.1; Sorafenib ratio 0.16.
Supports balanced pan-RAF pathway-study fit; isoform-selectivity assay context.
Cell-free kinase assays; ATP at Km for each kinase.
KRAS-mutant MEK synergy
Class-level
Type II RAF inhibitors reported synergistic with MEK inhibitors in KRAS-mutant NSCLC, colorectal, and ovarian cancer models. Type I inhibitors showed no meaningful activity.
Reported pathway-response context for KRAS-driven model studies.
Model-response interpretation; requires validation in specific assay context.

Inhibitor Screening in RAS-Mutant and Non-V600 BRAF Cancers

Because AZ-628 equipotently targets dimeric RAF without triggering paradoxical ERK activation, it is the preferred benchmark compound for screening therapies in RAS-mutant melanomas, colorectal cancers, and non-V600 BRAF models where standard Type I inhibitors (vemurafenib, dabrafenib) fail [1].

ABCG2-Mediated Multidrug Resistance (MDR) Reversal Assays

AZ-628's ability to outperform standard modulators like KO143 makes it an ideal tool compound for investigating ABCG2 efflux mechanisms and developing combination therapies aimed at resensitizing MDR cancer cells to standard chemotherapeutics like mitoxantrone and SN-38[2].

Lysate-Based Target Engagement and Thermal Shift Profiling

Due to its distinct ability to thermally stabilize BRAF in cell lysates, AZ-628 is highly suited for use as a positive control in proteome-wide thermal shift assays (PISA/CETSA) designed to validate direct kinase-inhibitor binding interactions in cell-free environments [3].

Application Selection Guide

Application
Selection Property
Validation Focus
BRAF deletion mutant studies
αC-inward conformation binding context
Activity confirmation in ΔNVTAP or analogous deletion models
CRAF-dependent signaling research
Paradox-breaking type II mechanism
ERK phosphorylation endpoint in RAS-active or CRAF-overexpressing systems
MEK inhibitor synergy screens
Pan-RAF balanced inhibition context
Combination-induced apoptosis endpoint in KRAS-mutant cell lines
ABCG2 efflux modulation studies
Non-cytotoxic MDR reversal concentration window
Intracellular substrate accumulation and ABCG2 ATPase activity

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

451.20082506 Da

Monoisotopic Mass

451.20082506 Da

Heavy Atom Count

34

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

560S6B5D79

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

878739-06-1

Wikipedia

AZ-628
1: Whittaker SR, Theurillat JP, Van Allen E, Wagle N, Hsiao J, Cowley GS, Schadendorf D, Root DE, Garraway LA. A genome-scale RNA interference screen implicates NF1 loss in resistance to RAF inhibition. Cancer Discov. 2013 Jan 3. [Epub ahead of print] PubMed PMID: 23288408.
2: Montagut C, Sharma SV, Shioda T, McDermott U, Ulman M, Ulkus LE, Dias-Santagata D, Stubbs H, Lee DY, Singh A, Drew L, Haber DA, Settleman J. Elevated CRAF as a potential mechanism of acquired resistance to BRAF inhibition in melanoma. Cancer Res. 2008 Jun 15;68(12):4853-61. doi: 10.1158/0008-5472.CAN-07-6787. PubMed PMID: 18559533; PubMed Central PMCID: PMC2692356.

Explore Compound Types